![molecular formula C17H21N5O4S B215275 4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine](/img/structure/B215275.png)
4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has been shown to be effective in treating various autoimmune diseases and B-cell malignancies.
Wirkmechanismus
TAK-659 selectively inhibits BTK, which is a crucial enzyme in the 4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine signaling pathway. BTK is responsible for activating downstream signaling pathways that ultimately lead to B-cell proliferation and survival. By inhibiting BTK, TAK-659 blocks the activation of these downstream pathways and induces apoptosis (programmed cell death) in B-cells. This mechanism of action has been shown to be effective in treating autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-659 selectively inhibits BTK and induces apoptosis in B-cells. In vivo studies have shown that TAK-659 has a favorable pharmacokinetic profile and is well-tolerated in animal models. TAK-659 has also been shown to have a low potential for drug-drug interactions, which is an important consideration in clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for precise targeting of the 4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine signaling pathway. TAK-659 has also been optimized for high yields and purity, which facilitates its use in lab experiments. However, TAK-659 has some limitations, including its relatively high cost and limited availability. These factors may limit its use in some lab settings.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple pathways in autoimmune diseases and B-cell malignancies. Another area of interest is the investigation of TAK-659 in other disease models, such as solid tumors. Additionally, further optimization of the synthesis method and pharmacokinetic properties of TAK-659 may lead to improved clinical applications. Overall, TAK-659 has shown promising results in scientific research and has the potential to be a valuable tool in the treatment of various diseases.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 3-bromo-4-methylpyridine with potassium tert-butoxide to obtain the corresponding pyridine anion. This anion is then reacted with N-[(tert-butoxy)carbonyl]morpholine to form the intermediate compound. The intermediate is then reacted with 4-(3-toluidino)sulfonyl chloride to obtain the final product, TAK-659. This synthesis method has been optimized to produce high yields and purity of TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in various fields of scientific research. In particular, its selective inhibition of BTK has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Eigenschaften
Produktname |
4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine |
|---|---|
Molekularformel |
C17H21N5O4S |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-morpholin-4-ylurea |
InChI |
InChI=1S/C17H21N5O4S/c1-13-3-2-4-14(11-13)19-15-5-6-18-12-16(15)27(24,25)21-17(23)20-22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,18,19)(H2,20,21,23) |
InChI-Schlüssel |
GNPSABGPJDGVFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NN3CCOCC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Butylamino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B215192.png)
![N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide](/img/structure/B215194.png)
![N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215195.png)
![N-[4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyltridecanamide](/img/structure/B215198.png)
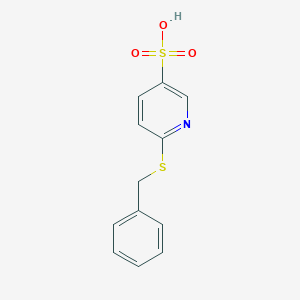
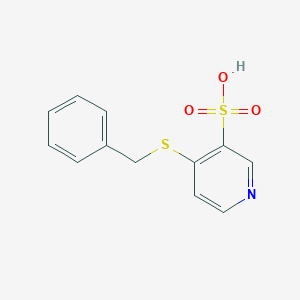
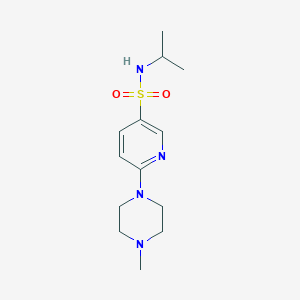
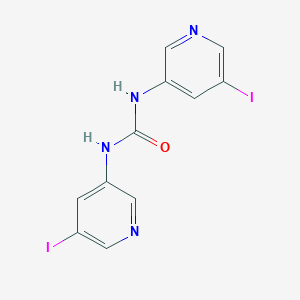
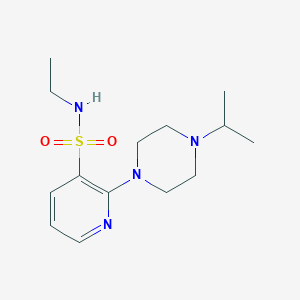
![3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B215214.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine](/img/structure/B215218.png)
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine](/img/structure/B215220.png)
![N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B215221.png)